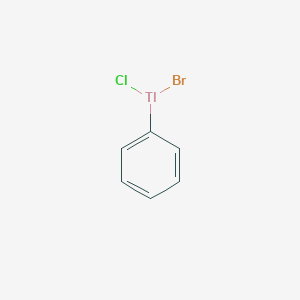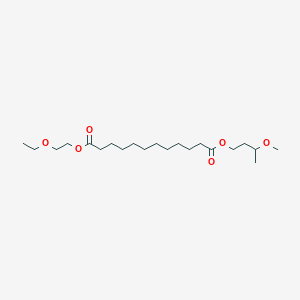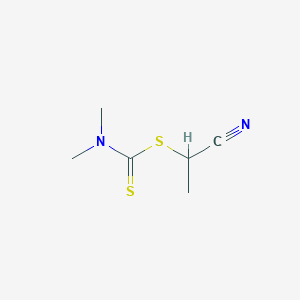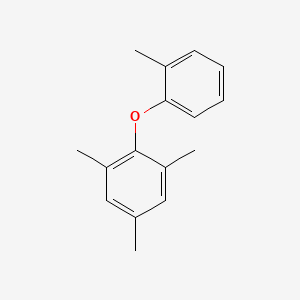![molecular formula C26H26O4Si2 B14593092 2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) CAS No. 61157-24-2](/img/structure/B14593092.png)
2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) is a complex organosilicon compound It features a unique structure with silicon atoms bonded to phenyl groups and prop-2-enoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) typically involves the reaction of 1,4-phenylenebis(methylphenylsilane) with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient conversion. The product is subsequently purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) involves its interaction with specific molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical reactions. The phenyl groups provide stability and enhance the compound’s reactivity. The prop-2-enoic acid moieties can participate in polymerization reactions, leading to the formation of complex polymeric structures.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of phenylsilanediyl groups.
Diphenylsilane: Contains silicon bonded to two phenyl groups but lacks the prop-2-enoic acid moieties.
Tetraphenylsilane: Features four phenyl groups bonded to silicon, differing in the number and type of substituents.
Uniqueness
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) is unique due to its combination of phenylsilanediyl groups and prop-2-enoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
61157-24-2 |
|---|---|
分子式 |
C26H26O4Si2 |
分子量 |
458.7 g/mol |
IUPAC名 |
2-[[4-(1-carboxyethenyl-methyl-phenylsilyl)phenyl]-methyl-phenylsilyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H26O4Si2/c1-19(25(27)28)31(3,21-11-7-5-8-12-21)23-15-17-24(18-16-23)32(4,20(2)26(29)30)22-13-9-6-10-14-22/h5-18H,1-2H2,3-4H3,(H,27,28)(H,29,30) |
InChIキー |
DUVGWULIASUDIG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)[Si](C)(C3=CC=CC=C3)C(=C)C(=O)O)C(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)





![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)


![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)


![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
